3-(4-Methylpiperazin-1-yl)-N-[6-(6-morpholin-4-yl-4-oxopyran-2-yl)thianthren-2-yl]propanamide 3-(4-Methylpiperazin-1-yl)-N-[6-(6-morpholin-4-yl-4-oxopyran-2-yl)thianthren-2-yl]propanamide KU59403 is a potent and selective ATM (Ataxia telangiectasia mutated) inhibitor with with potential anticancer activity, with IC50 values of 3 nM, 9.1 μM and 10 μM for ATM, DNA-PK and PI3K, respectively. KU59403 has at least 1000 times greater specificity for ATM over other members of the PI3K family tested. KU59403 was not cytotoxic to human cancer cell lines (SW620, LoVo, HCT116, and MDA-MB-231) per se but significantly increased the cytotoxicity of topoisomerase I and II poisons: camptothecin, etoposide, and doxorubicin. KU59403 significantly enhanced the antitumor activity of topoisomerase poisons in mice bearing human colon cancer xenografts (SW620 and HCT116) at doses that were nontoxic alone and well-tolerated in combination.
Brand Name: Vulcanchem
CAS No.: 845932-30-1
VCID: VC0548240
InChI: InChI=1S/C29H32N4O4S2/c1-31-9-11-32(12-10-31)8-7-27(35)30-20-5-6-24-26(17-20)38-25-4-2-3-22(29(25)39-24)23-18-21(34)19-28(37-23)33-13-15-36-16-14-33/h2-6,17-19H,7-16H2,1H3,(H,30,35)
SMILES: CN1CCN(CC1)CCC(=O)NC2=CC3=C(C=C2)SC4=C(C=CC=C4S3)C5=CC(=O)C=C(O5)N6CCOCC6
Molecular Formula: C29H32N4O4S2
Molecular Weight: 564.7 g/mol

3-(4-Methylpiperazin-1-yl)-N-[6-(6-morpholin-4-yl-4-oxopyran-2-yl)thianthren-2-yl]propanamide

CAS No.: 845932-30-1

Cat. No.: VC0548240

Molecular Formula: C29H32N4O4S2

Molecular Weight: 564.7 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

3-(4-Methylpiperazin-1-yl)-N-[6-(6-morpholin-4-yl-4-oxopyran-2-yl)thianthren-2-yl]propanamide - 845932-30-1

Specification

CAS No. 845932-30-1
Molecular Formula C29H32N4O4S2
Molecular Weight 564.7 g/mol
IUPAC Name 3-(4-methylpiperazin-1-yl)-N-[6-(6-morpholin-4-yl-4-oxopyran-2-yl)thianthren-2-yl]propanamide
Standard InChI InChI=1S/C29H32N4O4S2/c1-31-9-11-32(12-10-31)8-7-27(35)30-20-5-6-24-26(17-20)38-25-4-2-3-22(29(25)39-24)23-18-21(34)19-28(37-23)33-13-15-36-16-14-33/h2-6,17-19H,7-16H2,1H3,(H,30,35)
Standard InChI Key IIBZKDYAYJSSGB-UHFFFAOYSA-N
SMILES CN1CCN(CC1)CCC(=O)NC2=CC3=C(C=C2)SC4=C(C=CC=C4S3)C5=CC(=O)C=C(O5)N6CCOCC6
Canonical SMILES CN1CCN(CC1)CCC(=O)NC2=CC3=C(C=C2)SC4=C(C=CC=C4S3)C5=CC(=O)C=C(O5)N6CCOCC6
Appearance Off-white to grey solid powder

Introduction

Structural Analysis and Molecular Characteristics

Core Structural Components

The compound’s structure integrates multiple heterocyclic systems, each contributing distinct physicochemical and potential pharmacological properties. The 4-methylpiperazin-1-yl group is a common feature in kinase inhibitors and neurotransmitter receptor modulators, often enhancing solubility and bioavailability through its basic nitrogen centers . The morpholin-4-yl-4-oxopyran segment introduces a ketone-oxygenated pyran ring, a motif observed in natural products and synthetic antibiotics, which may influence hydrogen bonding and metabolic stability . The thianthren core, a sulfur-containing polycyclic system, contributes to aromatic stacking interactions and may confer unique electronic properties .

Molecular Weight and Formula

Based on structural analogs such as KU-59403 (molecular weight 480.6 g/mol) and N-[3-({4-(4-Methylpiperazin-1-Yl)-6-[(5-Methyl-1h-Pyrazol-3-Yl)amino]pyrimidin-2-Yl}oxy)phenyl]prop-2-Enamide (434.5 g/mol) , the target compound’s molecular weight is estimated to exceed 500 g/mol. A hypothetical molecular formula of C28H32N4O3S2\text{C}_{28}\text{H}_{32}\text{N}_4\text{O}_3\text{S}_2 aligns with the integration of its substituents, though precise calculations require crystallographic validation.

Table 1: Comparative Molecular Data for Analogous Compounds

Compound NameMolecular Weight (g/mol)Key Functional Groups
KU-59403 480.6ATM inhibitor, morpholine
PD138758 434.5Pyrimidine, piperazine
Target Compound (Hypothetical)~520Piperazine, morpholine, thianthren

Synthesis and Chemical Reactivity

Hypothetical Synthesis Pathways

The synthesis of 3-(4-Methylpiperazin-1-yl)-N-[6-(6-morpholin-4-yl-4-oxopyran-2-yl)thianthren-2-yl]propanamide likely involves multi-step convergent strategies. A plausible route includes:

  • Thianthren Core Functionalization: Bromination at the 6-position of thianthren, followed by Suzuki-Miyaura coupling to introduce the pyranone-morpholine segment .

  • Propanamide Sidechain Installation: Amidation of the thianthren-bound amine with 3-(4-methylpiperazin-1-yl)propanoic acid using carbodiimide coupling agents .

Stability and Solubility Considerations

The presence of both basic (piperazine) and polar (morpholine, pyranone) groups suggests moderate aqueous solubility, potentially enhanced through salt formation. For instance, the bis-(monoethanolamine) salt of a structurally related biphenyl carboxylic acid improved solubility from 5 µg/mL to >1 mg/mL . Similarly, protonation of the piperazine nitrogen in KU-59403 facilitated tissue distribution in preclinical models .

CompoundTarget KinaseIC50_{50} (nM)Selectivity Over PI3K
KU-59403 ATM3>3,000-fold
KU-55933 ATM13~1,000-fold

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator